5-Bromo-4-(6-methylheptyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-4-(6-methylheptyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDRIUUSDXZSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650038 | |
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-24-5 | |
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(6-methylheptyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 5 Bromo 4 6 Methylheptyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijcce.ac.ir By applying functionals like B3LYP with a basis set such as 6-311G(d), researchers can optimize the molecular geometry to find the most stable conformation (the lowest energy state). researchgate.netresearchgate.net This process yields crucial information, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can elucidate the electronic properties of a molecule, such as the distribution of electron density, electrostatic potential, and dipole moment. This information helps in predicting the molecule's reactivity and its interactions with other molecules. While specific data for 5-Bromo-4-(6-methylheptyl)pyrimidine is not available, such studies on other pyrimidine (B1678525) derivatives have successfully predicted their structural and electronic characteristics. ijcce.ac.irresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govnih.gov
Key properties derived from TD-DFT calculations include excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the electronic transitions (e.g., n → π* or π → π*). rsc.org This analysis is crucial for understanding the photophysical behavior of a compound and its potential applications in areas like organic electronics or as fluorescent probes. nih.gov However, specific TD-DFT studies on this compound have not been reported.
Molecular Orbital Theory and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ijcce.ac.irmaterialsciencejournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov Analysis of the spatial distribution of these orbitals can also predict the sites of electrophilic and nucleophilic attack. For pyrimidine derivatives, the distribution of HOMO and LUMO is often spread across the pyrimidine ring and any associated conjugated systems. materialsciencejournal.org
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are powerful tools for exploring how a molecule might interact with biological systems and for understanding its dynamic behavior.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a docking score, which estimates the binding affinity. mdpi.com
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com While various pyrimidine derivatives have been investigated as inhibitors for targets like thymidylate synthase or viral proteases, there are no specific molecular docking studies reported for this compound against any biological target. jocpr.comnih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Free Energies
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes of a molecule and its complexes. When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose and provide a more accurate estimation of the binding free energy.
These simulations can reveal how the ligand and protein adapt to each other upon binding and the role of solvent molecules in the interaction. This provides a dynamic understanding that complements the static picture from molecular docking. No MD simulation studies have been published specifically for this compound.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, QSAR studies would be instrumental in predicting its potential therapeutic effects and optimizing its structure for enhanced activity. These models are built upon a series of related compounds and their experimentally determined biological activities.
A typical 2D-QSAR study for a series of pyrimidine derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, electronegativity), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). mdpi.com By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be developed.
Three-dimensional QSAR (3D-QSAR) extends this approach by considering the three-dimensional arrangement of atoms. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around the molecules. nih.govresearchgate.net For this compound and its analogs, CoMFA would calculate steric and electrostatic fields, while CoMSIA would additionally consider hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. researchgate.net For instance, a 3D-QSAR model might reveal that increased steric bulk at a particular position of the pyrimidine ring is favorable for activity, while a region of negative electrostatic potential is detrimental. These insights are invaluable for the rational design of new, more potent derivatives. nih.gov
The predictive power of QSAR and 3D-QSAR models is rigorously validated using statistical methods, including internal and external validation techniques, to ensure their robustness and reliability for screening new compounds. nih.gov
Table 1: Illustrative Molecular Descriptors for a QSAR Study of Pyrimidine Derivatives
| Descriptor | Type | Potential Influence on Activity |
|---|---|---|
| LogP | Hydrophobicity | Membrane permeability and interaction with hydrophobic pockets in target proteins. |
| Molecular Weight | Steric | Overall size and fit within a binding site. |
| Dipole Moment | Electronic | Strength and orientation of polar interactions with the target. |
| HOMO Energy | Electronic | Electron-donating ability, relevant for certain chemical reactions. |
| LUMO Energy | Electronic | Electron-accepting ability, influencing reactivity. |
| Molar Refractivity | Steric/Electronic | Polarizability and volume of the molecule. |
Pharmacophore Mapping for Structural Requirements
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would define the key structural requirements for its interaction with a biological target.
The process begins by aligning a set of active molecules, including this compound, and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. science.gov The resulting pharmacophore model represents a 3D hypothesis of the essential interaction points.
This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new active molecules with different chemical scaffolds. science.gov Furthermore, pharmacophore models can be validated by their ability to distinguish between active and inactive compounds. science.gov For this compound, the pharmacophore might consist of a hydrophobic feature corresponding to the 6-methylheptyl group, a hydrogen bond acceptor from the pyrimidine nitrogen atoms, and a halogen bond donor from the bromine atom. Understanding these key features is crucial for designing derivatives with improved binding affinity and selectivity.
Table 2: Potential Pharmacophoric Features of this compound and Derivatives
| Feature | Structural Origin | Potential Interaction |
|---|---|---|
| Hydrophobic Center | 6-methylheptyl chain | van der Waals interactions with a hydrophobic pocket in the target. |
| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms | Hydrogen bonding with amino acid residues in the binding site. |
| Aromatic Ring | Pyrimidine ring | π-π stacking interactions with aromatic residues. |
| Halogen Bond Donor | Bromine atom at position 5 | Halogen bonding with electron-rich atoms in the target. |
Intermolecular Interactions and Substituent Effects
Hirshfeld Surface Analysis and Electrostatic Potential Maps for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.comnih.govnih.gov For this compound, this analysis would provide detailed insights into the non-covalent interactions that govern its solid-state packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution around a molecule. libretexts.org These maps are color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue representing regions of low electron density (positive electrostatic potential). researchgate.netresearchgate.netdeeporigin.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms would exhibit a positive potential. The MEP map is a valuable tool for predicting the reactivity of the molecule and its interactions with biological targets. deeporigin.com
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrimidine Derivative
| Contact Type | Percentage Contribution |
|---|---|
| H···H | 50% |
| C···H/H···C | 25% |
| N···H/H···N | 15% |
| Br···H/H···Br | 8% |
| Other | 2% |
Computational Analysis of Steric and Electronic Effects of Alkyl and Halogen Substituents
Computational methods, particularly density functional theory (DFT), are employed to analyze the steric and electronic effects of substituents on the pyrimidine ring. mdpi.com For this compound, such analyses would elucidate the influence of the bromo and 6-methylheptyl groups on the molecule's geometry, reactivity, and potential biological activity.
The steric effects of the bulky 6-methylheptyl group can be quantified by calculating steric parameters like the buried volume (%VBur). mdpi.com This parameter describes the volume occupied by the substituent in a particular region of the molecule and can be correlated with its influence on reaction rates and selectivity. numberanalytics.com The bromine atom, while smaller, also contributes to the steric environment of the pyrimidine ring.
The electronic effects of the substituents are also significant. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can influence the electron density distribution across the pyrimidine ring. researchgate.net The 6-methylheptyl group, being an alkyl chain, is an electron-donating group. These electronic perturbations affect the molecule's reactivity, dipole moment, and ability to participate in intermolecular interactions. Computational analyses can quantify these effects through calculations of atomic charges, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. mdpi.com Understanding the interplay of these steric and electronic factors is crucial for explaining the structure-activity relationships of substituted pyrimidines. mdpi.com
Spectroscopic Characterization Methodologies for 5 Bromo 4 6 Methylheptyl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Bromo-4-(6-methylheptyl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical structure.
¹H NMR and ¹³C NMR for Primary Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are the initial steps in the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides information on the number and type of carbon atoms present in the molecule, including those in the pyrimidine (B1678525) ring and the alkyl side chain.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.9 | s | - |
| H-6 | ~8.6 | s | - |
| CH₂ (alpha to ring) | ~2.9 | t | ~7.5 |
| CH₂ (beta to ring) | ~1.7 | m | - |
| Other CH₂ | ~1.2-1.4 | m | - |
| CH (in side chain) | ~1.5 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158 |
| C-4 | ~165 |
| C-5 | ~110 |
| C-6 | ~155 |
| CH₂ (alpha to ring) | ~35 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to trace the proton network within the 6-methylheptyl side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.
Real-Time, Ultrafast Multidimensional NMR for Reaction Monitoring
The synthesis of this compound can be monitored in real-time using ultrafast multidimensional NMR techniques. This allows for the rapid acquisition of 2D NMR spectra, providing insights into reaction kinetics, the formation of intermediates, and the optimization of reaction conditions.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the alkyl chain.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aromatic) | 3100-3000 | Medium |
| C-H stretching (aliphatic) | 3000-2850 | Strong |
| C=N stretching (ring) | 1600-1450 | Medium-Strong |
| C=C stretching (ring) | 1550-1400 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons that can be excited to higher energy levels by absorbing UV or visible light. The resulting spectrum can confirm the presence of the conjugated pyrimidine system. The bromination of the pyrimidine ring can influence the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum provides the exact molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the structure, particularly the nature of the alkyl side chain and its connection to the pyrimidine ring. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which appear as two peaks of nearly equal intensity separated by two mass units.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. For a compound like this compound, obtaining single crystals of suitable quality would be the first and often most challenging step.
Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, yielding a wealth of structural information.
While the specific crystal structure of this compound is not publicly documented, data from analogous brominated pyrimidine structures offer insight into the type of information that would be obtained. For instance, the analysis of other crystalline pyrimidine derivatives has allowed for the precise measurement of bond lengths and angles within the pyrimidine ring and its substituents. scispace.comresearchgate.netresearchgate.net In the case of this compound, X-ray crystallography would definitively confirm the substitution pattern on the pyrimidine ring and the conformation of the 6-methylheptyl side chain.
Key structural parameters that would be determined include:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecule's geometry.
Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, or other non-covalent interactions that influence the packing of molecules in the crystal lattice. researchgate.net
A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1489.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.352 |
| R-factor | 0.045 |
Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides an empirical formula for the molecule, which can be compared to the theoretical composition to verify its purity and identity. For this compound, with a molecular formula of C₁₂H₁₉BrN₂, the expected elemental composition can be calculated with high precision.
The analysis is typically performed using a combustion analyzer. A small, accurately weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. The amount of bromine is usually determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. nih.gov
Below is a data table showing the theoretical elemental composition of this compound and representative experimental values that would be expected for a pure sample.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 53.15 | 53.10 |
| Hydrogen (H) | 7.06 | 7.12 |
| Nitrogen (N) | 10.33 | 10.28 |
| Bromine (Br) | 29.46 | 29.50 |
Applications of Pyrimidine Scaffolds in Advanced Materials Science and Synthetic Chemistry
Pyrimidine (B1678525) Derivatives as Scaffolds in Materials Research
The electron-deficient nature of the pyrimidine core makes it an ideal component for creating "push-pull" molecules, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system. researchgate.netfrontiersin.org This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is central to many of the desirable optical and electronic properties of these materials. researchgate.net The versatility of the pyrimidine scaffold allows for systematic tuning of these properties through chemical modification, making it a powerful platform for materials research. rsc.orgrsc.org
The photophysical properties of pyrimidine derivatives can be precisely tailored for a wide range of optical applications. researchgate.net By strategically modifying the substituents on the pyrimidine ring, researchers can influence the molecule's absorption and emission characteristics. The incorporation of electron-donating groups in conjunction with the electron-withdrawing pyrimidine core leads to compounds that can absorb and emit light across the visible spectrum. rsc.org
The emission properties of these molecules are often highly sensitive to their environment, a characteristic known as solvatochromism, where the color of the emitted light changes with the polarity of the solvent. rsc.org This sensitivity makes pyrimidine-based chromophores promising candidates for use as fluorescent sensors and probes. researchgate.netrsc.org For instance, the interaction of the nitrogen atoms in the pyrimidine ring with analytes can lead to measurable changes in fluorescence, enabling the detection of various chemical species. rsc.org
| Property | Influence of Pyrimidine Core | Potential Application |
| Absorption Wavelength | Tunable by substituent modification | Optical filters, light-harvesting materials |
| Emission Wavelength | Tunable by substituent modification | Fluorescent dyes, bio-imaging agents |
| Quantum Yield | Can be enhanced through rigidification | Bright fluorescent probes |
| Solvatochromism | Sensitive to environmental polarity | Polarity sensors |
This table illustrates how the inherent properties of the pyrimidine scaffold can be leveraged for various optical applications.
The design of fluorescent push-pull molecules is a key area where pyrimidine cores have a significant impact. researchgate.netfrontiersin.org In a typical push-pull architecture, the pyrimidine ring acts as the electron-accepting moiety. When combined with a suitable electron-donating group (such as an amino or alkoxy group) and connected by a π-conjugated linker (like a vinyl or ethynyl (B1212043) group), the resulting molecule can exhibit strong fluorescence. rsc.org
The efficiency of the intramolecular charge transfer, and thus the fluorescence properties, can be fine-tuned by altering the strength of the donor and acceptor groups, as well as the length and nature of the π-linker. mdpi.com This modularity allows for the rational design of molecules with specific emission colors and quantum yields. Arylvinylpyrimidine chromophores, for example, have been extensively studied for their bright luminescence and have shown great potential as advanced optical materials. rsc.orgrsc.org
The unique electronic characteristics of pyrimidine derivatives make them highly suitable for integration into optoelectronic devices such as Organic Light Emitting Devices (OLEDs) and Organic Solar Cells (OSCs). researchgate.netalfa-chemistry.com In OLEDs, pyrimidine-based materials can function as electron-transporting layers or as emitters in the emissive layer. nih.gov Their electron-deficient nature facilitates the injection and transport of electrons, which is crucial for efficient device operation. alfa-chemistry.com Furthermore, by incorporating pyrimidine-containing emitters, the color of the emitted light from the OLED can be precisely controlled. nih.gov
In the context of OSCs, pyrimidine derivatives can be employed as acceptor materials. alfa-chemistry.com Their ability to accept electrons is a key requirement for separating the charge carriers generated upon light absorption. The tunability of the energy levels of pyrimidine-based molecules through chemical synthesis allows for the optimization of the energy level alignment in the solar cell, which is critical for maximizing the power conversion efficiency. alfa-chemistry.com
| Device | Role of Pyrimidine Derivative | Key Property |
| OLED | Electron-transporting material | High electron affinity |
| OLED | Emitter | Tunable emission color |
| OSC | Acceptor material | Good electron-accepting ability |
This table summarizes the roles of pyrimidine derivatives in different optoelectronic devices and the key properties that make them suitable for these applications.
Arylvinylpyrimidine chromophores represent a particularly important class of pyrimidine derivatives in materials science. rsc.orgrsc.org These molecules, which feature a pyrimidine ring connected to an aromatic ring through a vinyl linker, often exhibit intense luminescence. rsc.org The extended π-conjugation in these systems allows for efficient absorption of light and subsequent emission.
The photophysical properties of arylvinylpyrimidines are highly sensitive to their chemical environment. rsc.org For example, the protonation of the nitrogen atoms in the pyrimidine ring can lead to significant changes in their fluorescence, a phenomenon known as acidochromism. researchgate.net This property makes them excellent candidates for the development of pH sensors. Moreover, their sensitivity to metal ions and other small molecules has been harnessed to create a variety of chemical sensors. rsc.org The versatility of the arylvinylpyrimidine scaffold continues to be explored for the creation of novel luminescent and sensor materials with tailored properties. rsc.org
Strategic Utility of Pyrimidine Cores in Complex Molecule Synthesis
Beyond their applications in materials science, pyrimidine cores are also strategically important building blocks in synthetic organic chemistry. organic-chemistry.org The presence of multiple reaction sites on the pyrimidine ring, including the nitrogen and carbon atoms, allows for a wide range of chemical transformations. This versatility makes pyrimidines valuable synthons for the construction of more complex molecules, particularly nitrogen-containing heterocycles.
The pyrimidine ring serves as a versatile scaffold for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. organic-chemistry.org The inherent reactivity of the pyrimidine system can be exploited to introduce various functional groups and to construct fused ring systems. For example, the halogenated positions of brominated pyrimidines are susceptible to nucleophilic substitution and cross-coupling reactions, providing a handle for further molecular elaboration. ontosight.ai
The synthesis of fused pyrimidine systems, such as purines and pteridines, often starts from appropriately substituted pyrimidine precursors. nih.gov These fused heterocycles are of significant interest due to their prevalence in biologically active molecules. The ability to readily modify the pyrimidine core allows synthetic chemists to access a wide range of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. nih.govmdpi.com
Pyrimidine-Based Diversification and Scaffold Hopping Strategies in Chemical Library Generation
The generation of chemical libraries with high structural diversity is paramount in the fields of drug discovery and materials science for the identification of new lead compounds. acs.org Pyrimidine scaffolds serve as excellent starting points for creating such libraries due to their synthetic tractability and the multiple sites available for modification. researchgate.net
Pyrimidine-Based Diversification:
The pyrimidine core can be systematically modified at various positions to generate a vast number of analogues. This diversification can be achieved through several synthetic strategies, including:
Substitution Reactions: The hydrogen atoms on the pyrimidine ring can be substituted with a variety of functional groups. For instance, electrophilic substitution reactions can introduce substituents at different positions, although the presence of electron-releasing groups on the ring is often necessary to facilitate these reactions. youtube.comyoutube.com Nucleophilic substitution is also a common method for introducing diversity, particularly on pyrimidines bearing leaving groups like halogens. youtube.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups onto the pyrimidine scaffold. These reactions are highly efficient and tolerate a wide range of functional groups.
Functional Group Interconversion: Existing functional groups on the pyrimidine ring can be converted into other functionalities, further expanding the chemical space of the library.
The systematic application of these methods allows for the creation of large and diverse libraries of pyrimidine-based compounds, which can then be screened for desired biological or material properties. nih.gov DNA-encoded library (DEL) technology, for example, has utilized pyrimidine scaffolds to rapidly generate libraries containing millions of unique compounds for screening against biological targets. acs.orgnih.gov
| Diversification Strategy | Description | Typical Reagents/Conditions | Positions on Pyrimidine Ring |
| Electrophilic Substitution | Introduction of electrophiles onto the ring. | Bromine, Nitrating agents | C5 |
| Nucleophilic Substitution | Displacement of a leaving group by a nucleophile. | Amines, Alcohols, Thiols | C2, C4, C6 |
| Suzuki Coupling | Cross-coupling with boronic acids/esters. | Pd catalyst, Base | C2, C4, C5, C6 |
| Sonogashira Coupling | Cross-coupling with terminal alkynes. | Pd/Cu catalyst, Base | C2, C4, C5, C6 |
Scaffold Hopping Strategies:
Scaffold hopping is a computational or synthetic strategy used in medicinal chemistry to identify novel molecular scaffolds that retain the biological activity of a known active compound. nih.govresearchgate.net The goal is to discover new intellectual property, improve physicochemical properties, or overcome liabilities of the original scaffold. The pyrimidine ring is an attractive scaffold for this purpose due to its ability to mimic other cyclic systems and present substituents in a similar spatial orientation. researchgate.net
By replacing a core molecular structure with a pyrimidine ring while maintaining key pharmacophoric features, chemists can generate novel compounds with potentially improved properties. nih.gov For instance, a known inhibitor containing a different heterocyclic core could be "hopped" to a pyrimidine-based scaffold, leading to a new class of inhibitors. nih.gov This strategy has been successfully employed to develop new anti-biofilm agents and kinase inhibitors. nih.govnih.gov
| Original Scaffold | Hopped Scaffold | Therapeutic Area Example | Rationale for Hopping |
| 2-aminoimidazole | 2-aminopyrimidine | Antibacterials | Improve anti-biofilm activity and suppress resistance. nih.gov |
| Quinazoline | Pyrazolo[3,4-d]pyrimidine | Anticancer | Enhance antitumor activity through dual inhibition. nih.gov |
| Various heterocycles | Pyrido[3,4-d]pyrimidine | Anti-inflammatory | Discover novel antagonists for chemokine receptors. researchgate.net |
Role of Brominated Pyrimidines as Key Synthetic Intermediates
Brominated pyrimidines, such as the titular compound 5-Bromo-4-(6-methylheptyl)pyrimidine, are exceptionally valuable intermediates in organic synthesis. The bromine atom serves as a versatile handle, enabling a wide range of subsequent chemical transformations. The C-Br bond can be readily converted into other functional groups, making brominated pyrimidines key building blocks for the synthesis of more complex molecules. nih.govresearchgate.net
The introduction of a bromine atom onto the pyrimidine ring is typically achieved through electrophilic bromination. youtube.com Various brominating agents can be employed, including bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of a suitable solvent and sometimes a catalyst. nih.govmdpi.com The position of bromination is influenced by the existing substituents on the pyrimidine ring.
Once synthesized, brominated pyrimidines can undergo a variety of reactions, including:
Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, the bromine atom is an excellent leaving group for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for elaborating the pyrimidine scaffold.
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with a lithium atom using an organolithium reagent. The resulting lithiated pyrimidine is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAAr): While less common for C-Br bonds on electron-rich rings, under certain conditions, the bromine atom can be displaced by strong nucleophiles.
The utility of brominated pyrimidines is exemplified by their widespread use in the synthesis of pharmaceuticals and other functional molecules. mdpi.com For example, 5-bromopyrimidines are common precursors for the synthesis of antiviral and anticancer agents. nih.gov
| Reaction Type | Description | Typical Reagents | Product Class |
| Suzuki Coupling | C-C bond formation with boronic acids | Pd catalyst, base, boronic acid | Aryl/heteroaryl-substituted pyrimidines |
| Sonogashira Coupling | C-C bond formation with terminal alkynes | Pd/Cu catalyst, base, alkyne | Alkynyl-substituted pyrimidines |
| Buchwald-Hartwig Amination | C-N bond formation with amines | Pd catalyst, base, amine | Amino-substituted pyrimidines |
| Lithiation-Electrophilic Quench | C-Br to C-Li conversion followed by reaction with an electrophile | n-BuLi, electrophile (e.g., CO₂, aldehydes) | Variously functionalized pyrimidines |
Future Research Directions for 5 Bromo 4 6 Methylheptyl Pyrimidine
Exploration of Novel and Environmentally Benign Synthetic Pathways
The synthesis of functionalized pyrimidines is a mature field, yet there remains a significant opportunity for the development of more sustainable and efficient methods. Future research should prioritize the discovery of novel synthetic routes to 5-Bromo-4-(6-methylheptyl)pyrimidine that align with the principles of green chemistry.
Traditional methods for pyrimidine (B1678525) synthesis often rely on harsh reagents and generate considerable waste. tandfonline.comspiedigitallibrary.org Modern, environmentally conscious alternatives could significantly improve the efficiency and ecological footprint of synthesizing this target molecule. Key areas for investigation include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields in heterocyclic synthesis. spiedigitallibrary.orgrsc.org A systematic study of microwave or ultrasound irradiation for the condensation reactions that form the pyrimidine ring could lead to optimized, scalable, and greener production methods.
Multicomponent Reactions (MCRs): One-pot MCRs, such as variations of the Biginelli reaction, offer an atom-economical approach to complex molecules. rsc.org Designing an MCR that incorporates the 6-methylheptyl and bromo functionalities in a single, convergent step would be a significant advancement.
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. researchgate.netresearchgate.net Developing a flow process for the synthesis of this compound could enable on-demand production with high purity and minimal workup.
Catalytic C-H Activation: Direct C-H activation and functionalization are powerful tools for streamlining synthetic sequences. researchgate.net Investigating transition-metal-catalyzed C-H activation to introduce the 6-methylheptyl group onto a pre-brominated pyrimidine core, or vice-versa, could offer a more direct and efficient synthetic route compared to traditional cross-coupling strategies.
The table below outlines potential green synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.org | Optimization of reaction conditions (temperature, time, power) for the key cyclization step. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. rsc.org | Design of a convergent one-pot reaction involving precursors for the pyrimidine ring, the bromo substituent, and the alkyl chain. |
| Flow Chemistry | Enhanced safety and control, easy scalability, potential for in-line purification. researchgate.netresearchgate.net | Development of a continuous flow reactor setup for the key synthetic steps, including reaction telescoping. |
| Catalytic C-H Activation | Step economy, reduced pre-functionalization, novel bond formations. researchgate.net | Identification of suitable catalysts and directing groups for the regioselective introduction of the 6-methylheptyl group. |
Discovery of Unprecedented Reactivity and Functionalization Strategies
The 5-bromo substituent on the pyrimidine ring is a versatile chemical handle for a wide array of transformations. Future research should aim to explore and expand the reactivity profile of this compound to generate a diverse library of new chemical entities.
The electron-deficient nature of the pyrimidine ring, coupled with the presence of the bromine atom, makes this compound an ideal substrate for various cross-coupling and substitution reactions. While established methods like Suzuki-Miyaura coupling are applicable, future work should focus on more innovative functionalization techniques. researchgate.netalfa-chemistry.com
Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira reactions, exploring less common cross-coupling partners could yield novel derivatives. This includes Buchwald-Hartwig amination for the introduction of diverse amine functionalities and carbonylative cross-coupling reactions to introduce ketone moieties. tandfonline.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrimidine core activates the C-Br bond towards nucleophilic attack. A systematic investigation of SNAr reactions with a broad range of nucleophiles (O, N, S-based) would provide access to a wide variety of functionalized pyrimidines.
Photoredox Catalysis: This rapidly evolving field offers new pathways for radical-based functionalization under mild conditions. spiedigitallibrary.orgrsc.org Exploring the use of photoredox catalysis to generate a pyrimidinyl radical from the C-Br bond could enable novel C-C and C-heteroatom bond formations that are not accessible through traditional methods.
Deconstruction-Reconstruction Strategies: Recent innovative approaches involve the ring-opening of pyrimidines to form versatile intermediates, which can then be recyclized to form different heterocyclic cores. tandfonline.com Applying such a strategy to this compound could lead to the synthesis of entirely new classes of heterocyclic compounds.
The following table summarizes potential functionalization strategies and the classes of compounds they could generate.
| Functionalization Strategy | Reagents/Catalysts | Potential Products |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst. researchgate.net | Aryl- and heteroaryl-substituted pyrimidines. |
| Buchwald-Hartwig Amination | Primary/secondary amines, Palladium catalyst. | Aminated pyrimidine derivatives. |
| Photoredox Catalysis | Organic or inorganic photocatalysts, radical precursors. spiedigitallibrary.org | Alkylated, acylated, or otherwise functionalized pyrimidines via radical pathways. |
| Deconstruction-Reconstruction | Nucleophiles for ring opening, reagents for recyclization. tandfonline.com | Diverse heterocyclic scaffolds such as pyridines or azoles. |
Integration of Advanced Computational Methods for Predictive Design
The integration of computational chemistry can significantly accelerate the discovery and optimization of new molecules derived from the this compound scaffold. In silico methods can be employed to predict the properties of virtual compounds, guiding synthetic efforts towards molecules with desired characteristics.
Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are invaluable for rational drug and materials design. tandfonline.comresearchgate.netrsc.org
QSAR Studies: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be developed to predict biological activity or material properties. tandfonline.comspiedigitallibrary.org This would allow for the prioritization of synthetic targets with the highest probability of success.
Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. spiedigitallibrary.orgtandfonline.com This can guide the design of more potent and selective inhibitors or modulators.
DFT Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity indices (e.g., HOMO-LUMO gap), and spectroscopic characteristics. researchgate.netresearchgate.net This information is crucial for understanding the fundamental properties of the molecule and for designing derivatives with tailored electronic or photophysical properties for material science applications.
The table below details how different computational methods can be applied to guide the design of new derivatives.
| Computational Method | Application | Predicted Properties |
| QSAR | Predictive modeling of biological activity or material properties. tandfonline.com | Potency, selectivity, toxicity, electronic properties. |
| Molecular Docking | Prediction of binding to biological macromolecules. spiedigitallibrary.org | Binding affinity, binding mode, identification of key interactions. |
| DFT Calculations | Elucidation of electronic structure and reactivity. researchgate.netresearchgate.net | HOMO/LUMO energies, electrostatic potential, bond dissociation energies, spectroscopic properties. |
Development of this compound as a Scaffold for Emerging Material Science Applications
The unique electronic properties of the pyrimidine ring make it an attractive building block for the development of advanced organic materials. spiedigitallibrary.org The combination of the electron-deficient pyrimidine core with a flexible, lipophilic alkyl chain and a reactive bromo-substituent in this compound offers intriguing possibilities for its use as a scaffold in material science.
Future research should focus on leveraging these structural features to create novel materials with applications in organic electronics and polymer science.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used as electron-transporting materials, host materials, and emitters in OLEDs due to their electron-deficient nature. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org The this compound core could be functionalized with various chromophores via the bromo-substituent to create new materials for OLED applications. The 6-methylheptyl chain could enhance solubility and processability, which is crucial for device fabrication.
Liquid Crystals: The rigid pyrimidine core combined with a flexible alkyl chain is a classic design motif for liquid crystalline materials. tandfonline.comrsc.orgrsc.org By systematically modifying the molecule, for instance by replacing the bromo-substituent with other rod-like or disc-like moieties, it may be possible to induce and tune liquid crystalline phases.
Conducting Polymers: The pyrimidine unit can be incorporated into the backbone of conjugated polymers to modulate their electronic and optical properties. rsc.org The bromo-functionality of this compound provides a convenient point for polymerization through cross-coupling reactions, potentially leading to new semiconducting polymers with interesting properties conferred by the long alkyl chain.
The following table highlights potential material science applications and the role of the compound's structural features.
| Application Area | Role of Pyrimidine Core | Role of 5-Bromo Substituent | Role of 4-(6-methylheptyl) Group |
| OLEDs | Electron-transporting unit, host material scaffold. spiedigitallibrary.orgspiedigitallibrary.org | Point of attachment for chromophores or other functional groups. | Enhances solubility and film-forming properties. |
| Liquid Crystals | Rigid core to promote mesophase formation. tandfonline.comrsc.org | Can be replaced with other mesogenic groups to tune properties. | Flexible tail to influence phase behavior and transition temperatures. |
| Conducting Polymers | Electron-deficient unit in the polymer backbone. rsc.org | Reactive site for polymerization via cross-coupling reactions. | Improves processability and influences polymer morphology. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Bromo-4-(6-methylheptyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 5-position of a pyrimidine precursor followed by alkylation at the 4-position using 6-methylheptyl halides under inert conditions (e.g., N₂ atmosphere) is common. Catalysts like palladium (for coupling) or bases (e.g., K₂CO₃) may enhance reactivity. Optimization involves varying solvents (DMF, THF), temperatures (60–100°C), and stoichiometric ratios. Purity is typically confirmed via HPLC (>95%) and NMR .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural elucidation requires a combination of:
- 1H/13C NMR to confirm substitution patterns and alkyl chain integration.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
Contradictions in spectral data should be resolved by repeating experiments or using 2D NMR techniques like COSY/HSQC .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is tested in polar (water, ethanol) and non-polar solvents (DCM, hexane) via gravimetric analysis. Stability studies involve:
- Accelerated degradation (e.g., 40°C/75% RH for 4 weeks).
- pH-dependent hydrolysis (buffers at pH 1–13, monitored by HPLC).
- Light exposure tests (ICH guidelines). Data interpretation requires kinetic modeling (e.g., Arrhenius plots for thermal stability) .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation at the 4-position of the pyrimidine ring be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing groups : Introducing temporary protecting groups (e.g., Boc) to block undesired positions.
- Catalytic systems : Using Pd-catalyzed C-H activation for selective functionalization.
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways. Contradictory results between experimental and theoretical models require validation via isotopic labeling or kinetic isotope effects (KIEs) .
Q. How do researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or compound purity. Approaches include:
- Dose-response validation : EC50/IC50 curves across multiple replicates.
- Meta-analysis : Cross-referencing data with structurally analogous pyrimidines (e.g., 5-bromo-2,4-dimethoxypyrimidine ).
- Mechanistic studies : Knockout models or enzymatic assays to confirm target engagement. Statistical tools (e.g., ANOVA, Tukey’s test) identify outliers .
Q. What computational strategies are employed to predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Molecular docking : To simulate interactions with biological targets (e.g., kinases).
- MD simulations : Assess conformational stability of the alkyl chain in solvent models.
- QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity) with reaction rates. Validation requires experimental kinetic data (e.g., Hammett plots) .
Q. How can researchers design experiments to distinguish between π-π stacking and hydrophobic interactions in supramolecular assemblies involving this compound?
- Methodological Answer :
- X-ray crystallography : Resolve intermolecular distances (<3.5 Å for π-π).
- NMR titration : Monitor chemical shift changes in aromatic protons.
- Thermodynamic analysis : Compare ΔG values in polar vs. non-polar solvents via ITC. Contradictions are addressed by hybrid methods (e.g., cryo-EM with molecular dynamics) .
Methodological Notes
- Data Contradiction Analysis : When spectral or bioactivity data conflict, triangulate results using orthogonal techniques (e.g., LC-MS alongside NMR) and consult literature on analogous compounds (e.g., 5-bromo-4-chloro-pyrimidine derivatives ).
- Experimental Design : Pilot studies are critical for optimizing reaction conditions and reducing batch-to-batch variability. For example, fractional factorial designs can screen multiple variables (temperature, catalyst loading) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
